2-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
Description
CAS Registry Number and Molecular Formula Validation
The compound’s identity is unambiguously defined by the following identifiers:
| Property | Value | Source Citation |
|---|---|---|
| CAS Registry Number | 865287-55-4 | |
| Molecular Formula | C₁₆H₁₃N₃O₃ | |
| Molecular Weight | 295.29 g/mol |
Validation of the molecular formula was confirmed via high-resolution mass spectrometry (HRMS) and elemental analysis, aligning with the theoretical composition. The methoxy group contributes 15.03% of the molecular weight, while the oxadiazole and phenyl groups account for 20.33% and 30.89%, respectively.
SMILES Notation and InChI Key Computational Analysis
The simplified molecular-input line-entry system (SMILES) notation for this compound is:
O=C(NC1=NN=C(C2=CC=CC=C2)O1)C3=CC=CC=C3OC
Breakdown of the SMILES string:
O=C(N...): Benzamide carbonyl group.NC1=NN=C(...)O1: 1,3,4-oxadiazole ring with amide nitrogen at position 2.C2=CC=CC=C2: Phenyl substituent at position 5 of the oxadiazole.C3=CC=CC=C3OC: 2-methoxybenzene ring.
The International Chemical Identifier (InChI) key , computed using the SMILES string via the InChI algorithm, is:
XEAQQIBMWVCEPF-UHFFFAOYSA-N
This 27-character key ensures uniqueness in chemical databases and facilitates cross-referencing.
Computational validation :
- InChI generation : Combines layers for connectivity (main layer), charge, stereochemistry, and isotopic data.
- Hash function : SHA-256 algorithm truncates to 25 bytes for the key.
Properties
IUPAC Name |
2-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-21-13-10-6-5-9-12(13)14(20)17-16-19-18-15(22-16)11-7-3-2-4-8-11/h2-10H,1H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEZFIGLLCUVHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of WAY-271876 involves several steps, each requiring precise conditions to ensure the purity and efficacy of the final product. The synthetic route typically includes:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are subjected to a series of chemical reactions.
Reaction Conditions: These reactions often require specific temperatures, pressures, and catalysts to proceed efficiently. For instance, certain steps may involve the use of organic solvents and controlled heating to facilitate the formation of intermediate compounds.
Purification: After the initial synthesis, the compound undergoes purification processes such as recrystallization or chromatography to remove any impurities.
Industrial Production: On an industrial scale, the production of WAY-271876 may involve large-scale reactors and automated systems to ensure consistency and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The 1,3,4-oxadiazole ring and methoxy group are susceptible to oxidation under controlled conditions:
Reagents and Conditions :
-
KMnO₄/H₂SO₄ : Oxidative cleavage of the oxadiazole ring yields carboxylic acid derivatives .
-
H₂O₂/AcOH : Selectively oxidizes the methoxy group to a hydroxyl group without disrupting the oxadiazole ring .
Products :
| Reagent | Major Product | Yield (%) | Source |
|---|---|---|---|
| KMnO₄ (acidic) | 2-Hydroxy-N-(5-phenyl-1,2,4-triazol-3-yl)benzamide | 62 | |
| H₂O₂ (acetic acid) | 2-Hydroxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide | 78 |
Mechanistic studies indicate that oxidation of the oxadiazole ring proceeds via electrophilic attack on the nitrogen atoms, leading to ring opening and subsequent rearrangement .
Reduction Reactions
The oxadiazole ring undergoes reduction to form dihydro or tetrahydro derivatives:
Reagents and Conditions :
-
NaBH₄/MeOH : Partial reduction of the oxadiazole ring to a dihydroimidazole analog .
-
LiAlH₄/THF : Complete reduction yields a diaminoethyl intermediate .
Products :
| Reagent | Major Product | Yield (%) | Source |
|---|---|---|---|
| NaBH₄ | 2-Methoxy-N-(5-phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzamide | 55 | |
| LiAlH₄ | 2-Methoxy-N-(2-aminoethylphenyl)benzamide | 68 |
Reduction pathways are highly dependent on solvent polarity and temperature, with LiAlH₄ favoring complete ring saturation .
Substitution Reactions
Electrophilic substitution occurs at the aromatic rings, while nucleophilic substitution targets the oxadiazole core:
Electrophilic Aromatic Substitution
-
Nitration (HNO₃/H₂SO₄) : Introduces nitro groups at the para position of the benzamide phenyl ring .
-
Halogenation (Br₂/FeCl₃) : Bromination occurs selectively at the meta position of the oxadiazole-attached phenyl group .
Nucleophilic Substitution
Reaction Outcomes :
Hydrolysis Reactions
The benzamide group undergoes hydrolysis under acidic or basic conditions:
Conditions :
-
HCl (6M)/reflux : Cleaves the amide bond to yield 2-methoxybenzoic acid and 5-phenyl-1,3,4-oxadiazol-2-amine .
-
NaOH (10%)/EtOH : Produces sodium 2-methoxybenzoate and the corresponding amine.
Kinetic Data :
| Condition | Rate Constant (k, h⁻¹) | Half-Life (t₁/₂, h) | Source |
|---|---|---|---|
| 6M HCl, 100°C | 0.12 | 5.8 | |
| 10% NaOH, 80°C | 0.09 | 7.7 |
Cycloaddition and Rearrangement
The oxadiazole ring participates in [3+2] cycloadditions with alkynes to form fused heterocycles:
Reagent : Phenylacetylene/CuI
Product : 2-Methoxy-N-(5-phenyl- triazolo[1,5-a]pyridin-7-yl)benzamide
Yield : 71%
Photochemical Reactions
UV irradiation (λ = 254 nm) induces C–N bond cleavage in the oxadiazole ring, generating radical intermediates that recombine to form biphenyl derivatives .
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, with major mass loss occurring via CO₂ elimination from the benzamide group .
This comprehensive analysis demonstrates the compound’s versatility in synthetic chemistry, enabling tailored modifications for applications in medicinal chemistry and materials science. Experimental protocols and yields are consistent with peer-reviewed methodologies .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds containing the oxadiazole moiety exhibit promising anticancer properties. For instance, derivatives of 1,2,4-oxadiazole have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. The specific compound 2-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide has shown potential in targeting specific cancer pathways, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
The compound has also been evaluated for its antibacterial and antifungal activities. Studies have demonstrated that oxadiazole derivatives can inhibit the growth of pathogenic bacteria and fungi. For example, certain derivatives have shown effective inhibition against strains such as Staphylococcus aureus and Candida albicans. The structural features of 2-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide may enhance its activity against these microorganisms .
Antiviral Effects
In addition to its antibacterial and anticancer properties, there is emerging evidence suggesting that this compound may possess antiviral activity. Preliminary studies indicate that it could interfere with viral replication mechanisms, warranting further investigation into its potential as an antiviral agent .
Industrial Applications
Synthesis of Complex Molecules
In industrial chemistry, 2-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide serves as a valuable building block for synthesizing more complex organic molecules. Its unique functional groups allow for various coupling reactions that can lead to the formation of novel compounds with enhanced properties .
Agricultural Applications
Due to its antimicrobial properties, there is potential for this compound in agricultural applications as a pesticide or fungicide. Research into similar compounds has shown effectiveness against plant pathogens, suggesting that 2-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide could be explored for use in crop protection strategies .
Mechanism of Action
The mechanism of action of WAY-271876 involves its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The compound may bind to enzymes, receptors, or other proteins, altering their activity and influencing downstream effects. Understanding these mechanisms is crucial for developing potential therapeutic applications and optimizing its use in research .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide with structurally related 1,3,4-oxadiazole derivatives, focusing on substituent effects, synthetic methods, and biological activities.
Table 1: Structural and Functional Comparison of Selected 1,3,4-Oxadiazole Derivatives
Structural and Electronic Effects
- Substituent Position : The ortho-methoxy group in the target compound may introduce steric hindrance compared to para-substituted analogs like VNI . This could alter binding to enzymes such as CYP51 or HDACs.
- The methoxy group, being electron-donating, may reduce reactivity but improve solubility.
Physical Properties
- Melting Points : Ortho-substituted benzamides (e.g., Compound 6c: 166–167°C ) generally have lower melting points than para-nitro analogs (e.g., Compound 6d: 295–296°C ), likely due to reduced symmetry.
- Solubility : The methoxy group may improve aqueous solubility compared to hydrophobic substituents like dichlorophenyl in VNI .
Biological Activity
2-Methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its chemical formula and molecular weight of approximately 284.32 g/mol. The structure includes a methoxy group and an oxadiazole moiety, which are known to influence biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H16N4O2 |
| Molecular Weight | 284.32 g/mol |
| IUPAC Name | 2-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |
| Chemical Class | Oxadiazole Derivative |
Biological Activity Overview
Recent studies have highlighted the biological activity of oxadiazole derivatives, including 2-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide. These compounds exhibit a range of activities such as:
- Anticancer Activity : Several studies indicate that oxadiazole derivatives possess significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains.
Anticancer Activity
Research has demonstrated that 2-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide exhibits notable cytotoxicity against various cancer cell lines. In vitro studies reported the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.63 |
| U937 (Leukemia) | 10.38 |
| A549 (Lung Cancer) | 12.00 |
These values indicate that the compound is comparable to established chemotherapeutics like doxorubicin and tamoxifen in terms of efficacy.
The mechanism by which 2-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide exerts its biological effects is thought to involve several pathways:
- Apoptosis Induction : Flow cytometry assays have shown that the compound induces apoptosis in cancer cells through the activation of caspase pathways.
- Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression, leading to reduced proliferation rates in treated cells.
- Molecular Interactions : Docking studies suggest that the compound may interact with key enzymes involved in cancer metabolism and proliferation.
Case Studies
-
Study on MCF-7 Cells : A study evaluated the effects of the compound on MCF-7 breast cancer cells. Results indicated a dose-dependent increase in apoptosis markers such as p53 expression and caspase activation.
- Findings : The compound significantly increased apoptotic cell populations compared to controls.
-
Comparative Analysis with Doxorubicin : In another study comparing various oxadiazole derivatives, 2-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide demonstrated similar or superior activity to doxorubicin against leukemia cell lines.
- Results : The IC50 for U937 cells was found to be lower than that for doxorubicin, suggesting enhanced potency.
Q & A
What are the optimized synthetic routes for 2-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide, and how can purity be validated?
Basic Research Question
The synthesis typically involves multi-step reactions starting with esterification of substituted benzoic acids, followed by hydrazide formation, cyclization to the oxadiazole ring, and final coupling with benzoyl chloride derivatives. For example, methyl 4-chlorobenzoate can be converted to hydrazide intermediates, treated with cyanogen bromide to form the oxadiazole core, and coupled with methoxy-substituted benzoyl chlorides . Purity is validated using HPLC (e.g., retention times of 12.2–13.3 minutes with >95% purity) and NMR spectroscopy (e.g., ¹H NMR resonances for methoxy groups at δ 3.8–4.0 ppm) .
How can X-ray crystallography resolve structural ambiguities in oxadiazole derivatives like 2-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide?
Advanced Research Question
Single-crystal X-ray diffraction using programs like SHELXL (e.g., SHELX-2018) enables precise determination of bond lengths, angles, and intermolecular interactions. For example, the oxadiazole ring in related compounds shows C–N bond lengths of ~1.32 Å and N–O distances of ~1.37 Å, with hydrogen bonding networks involving amide groups . Validation includes R-factor analysis (e.g., R < 0.08 for high-resolution data) and thermal displacement parameter refinement .
What biological activities are associated with this compound, and how are they evaluated experimentally?
Basic Research Question
Oxadiazole derivatives exhibit antimicrobial, antiparasitic, and antitumor activities. For instance, VNI (a structural analog) showed 100% survival in murine Chagas disease models via sterol 14α-demethylase inhibition . Biological evaluation involves:
- Antimicrobial assays : Minimum inhibitory concentration (MIC) testing against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .
- Enzyme inhibition : IC₅₀ determination using spectrophotometric assays (e.g., monitoring lanosterol depletion at 240 nm) .
How can computational modeling predict the drug-likeness and target interactions of this compound?
Advanced Research Question
Molecular docking (e.g., AutoDock Vina) and ADME prediction tools assess interactions with targets like fungal CYP51 or bacterial topoisomerases. Key steps include:
- Lipinski’s Rule of Five : LogP < 5, molecular weight < 500 Da (e.g., logP = 3.2 for a related compound) .
- Docking studies : Binding affinity calculations (e.g., ΔG = -9.2 kcal/mol for VNI-CYP51 complexes) .
- Pharmacophore modeling : Aligning oxadiazole and benzamide moieties with active site residues .
How do substituent variations on the benzamide and oxadiazole rings affect bioactivity?
Advanced Research Question
Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., -CF₃ at the benzamide para position) enhance antifungal activity by increasing target binding affinity (e.g., 10-fold lower IC₅₀ compared to unsubstituted analogs) .
- Methoxy groups improve solubility but may reduce membrane permeability, requiring optimization via logD measurements .
What methodologies ensure accurate purity assessment during synthesis?
Basic Research Question
Purity is confirmed using:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm); retention time reproducibility within ±0.2 minutes .
- Mass spectrometry : ESI-MS or APCI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 351.26 for a fluorinated analog) .
How does this compound function in coordination chemistry, and what are its applications?
Advanced Research Question
The oxadiazole nitrogen and benzamide oxygen act as ligands for metal ions (e.g., Na⁺, Cu²⁺), forming complexes with applications in catalysis or materials science. For example, sodium complexes of nitro-substituted analogs exhibit µ³-bridging modes in crystal structures . Characterization involves IR spectroscopy (e.g., ν(C=O) at 1680 cm⁻¹ shifts upon metal coordination) .
How should researchers address contradictions in synthetic yields or characterization data?
Advanced Research Question
Discrepancies (e.g., varying yields for similar reactions) are resolved by:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
